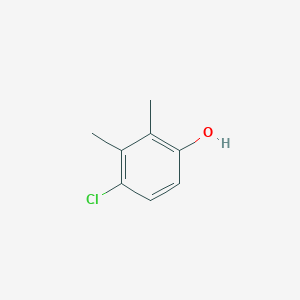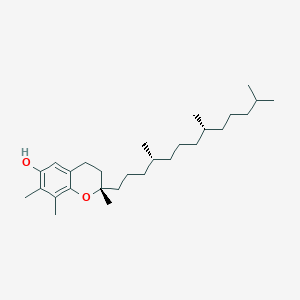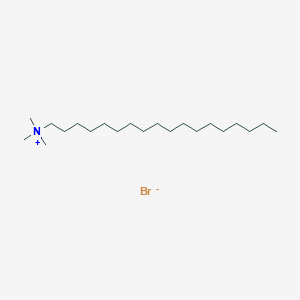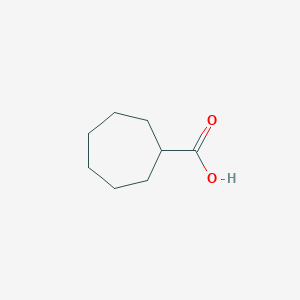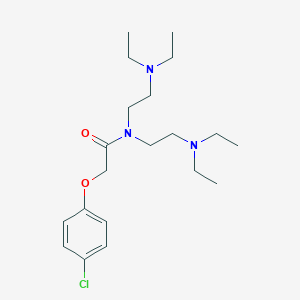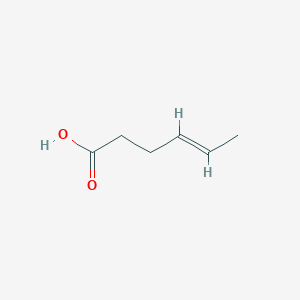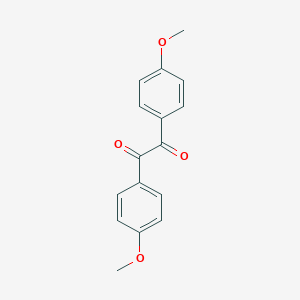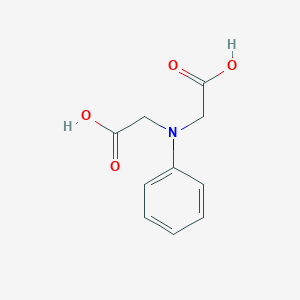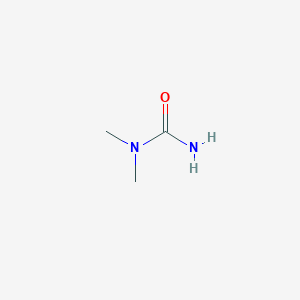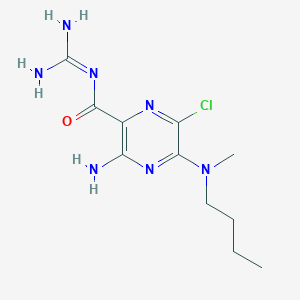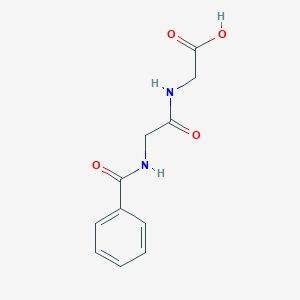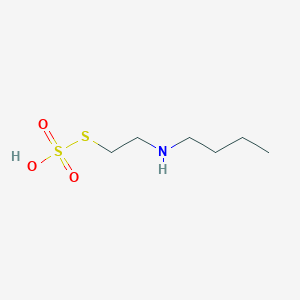
1-(2-Sulfosulfanylethylamino)butane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Sulfosulfanylethylamino)butane, also known as SSB, is a chemical compound that has been used in scientific research for various purposes. It is a water-soluble compound that is commonly used as a crosslinking agent in protein-protein interactions.
Wirkmechanismus
1-(2-Sulfosulfanylethylamino)butane works by crosslinking proteins through the formation of covalent bonds between the sulfhydryl groups of cysteine residues. This crosslinking enhances the stability of protein complexes and can help to identify protein-protein interactions.
Biochemische Und Physiologische Effekte
1-(2-Sulfosulfanylethylamino)butane has been shown to have minimal effects on the biochemical and physiological properties of proteins. It does not disrupt the native structure of proteins and has no significant effect on their enzymatic activity. 1-(2-Sulfosulfanylethylamino)butane has also been shown to have low toxicity in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(2-Sulfosulfanylethylamino)butane in lab experiments is its ability to crosslink proteins without disrupting their native structure. This allows for the study of protein-protein interactions in their natural state. However, 1-(2-Sulfosulfanylethylamino)butane can only crosslink proteins with accessible cysteine residues, which limits its use in certain protein complexes. Additionally, the use of 1-(2-Sulfosulfanylethylamino)butane requires careful optimization of experimental conditions such as pH and temperature.
Zukünftige Richtungen
There are several future directions for the use of 1-(2-Sulfosulfanylethylamino)butane in scientific research. One area of interest is the development of 1-(2-Sulfosulfanylethylamino)butane-based biosensors for the detection of protein-protein interactions in vivo. Another area of interest is the use of 1-(2-Sulfosulfanylethylamino)butane in the development of targeted drug delivery systems. Additionally, further research is needed to optimize the conditions for 1-(2-Sulfosulfanylethylamino)butane crosslinking and to explore its potential applications in the study of protein complexes.
Conclusion:
In conclusion, 1-(2-Sulfosulfanylethylamino)butane is a useful compound for the study of protein-protein interactions in scientific research. Its ability to crosslink proteins without disrupting their native structure makes it a valuable tool for the study of protein complexes. While there are limitations to its use, there are also many potential future directions for the development of 1-(2-Sulfosulfanylethylamino)butane-based technologies.
Synthesemethoden
1-(2-Sulfosulfanylethylamino)butane is synthesized by the reaction of 2-aminoethyl sulfonate with 1,4-dibromobutane in the presence of a base such as potassium carbonate. The resulting product is then treated with sodium sulfite to form the final 1-(2-Sulfosulfanylethylamino)butane compound.
Wissenschaftliche Forschungsanwendungen
1-(2-Sulfosulfanylethylamino)butane has been widely used in scientific research as a crosslinking agent for protein-protein interactions. It has been used to study the interactions between proteins in various biological processes such as signal transduction, DNA repair, and protein folding. 1-(2-Sulfosulfanylethylamino)butane has also been used in the development of biosensors and drug delivery systems.
Eigenschaften
CAS-Nummer |
1190-88-1 |
|---|---|
Produktname |
1-(2-Sulfosulfanylethylamino)butane |
Molekularformel |
C6H15NO3S2 |
Molekulargewicht |
213.3 g/mol |
IUPAC-Name |
1-(2-sulfosulfanylethylamino)butane |
InChI |
InChI=1S/C6H15NO3S2/c1-2-3-4-7-5-6-11-12(8,9)10/h7H,2-6H2,1H3,(H,8,9,10) |
InChI-Schlüssel |
HMOFROZMGLUQPI-UHFFFAOYSA-N |
SMILES |
CCCCNCCSS(=O)(=O)O |
Kanonische SMILES |
CCCCNCCSS(=O)(=O)O |
Synonyme |
Thiosulfuric acid S-[2-(butylamino)ethyl] ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



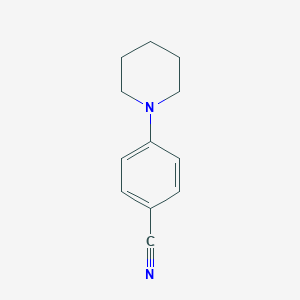
-](/img/structure/B72183.png)
